molecular formula C16H18BClO2 B8144477 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8144477
M. Wt: 288.6 g/mol
InChI Key: ONCRTAXUZKLUNL-UHFFFAOYSA-N
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Description

2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 2454397-84-1) is a naphthalene-derived boronic ester with a molecular formula of C₁₆H₁₈BClO₂ and a molecular weight of 288.58 g/mol . This compound is supplied with a high purity level of 95% to ensure consistency and reliability in experimental results . It is structurally characterized by a chlorinated naphthalene ring system tethered to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, making it a valuable building block in synthetic organic chemistry. This chemical is primarily valued as a key synthetic intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the selective formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules. The presence of the boronic ester functional group allows for efficient transmetalation with various palladium catalysts, enabling the connection of the naphthalene scaffold to other aryl or vinyl halides. The chlorine substituent on the naphthalene ring provides a secondary reactive site for further functionalization, for instance, via subsequent palladium-catalyzed cross-couplings or nucleophilic substitutions, offering researchers a versatile handle for molecular diversification . Compounds featuring naphthalene and boronic ester motifs are of significant interest in medicinal chemistry and drug discovery research. Specifically, structurally complex molecules incorporating similar chloronaphthalene subunits are investigated as potent inhibitors of oncogenic targets, such as the KRAS protein . Mutations in the KRAS gene are drivers in a substantial percentage of human cancers, including up to 90% of pancreatic cancers and many lung adenocarcinomas . As a building block, this reagent can be utilized in the synthesis of sophisticated heterocyclic compounds designed to modulate such therapeutic targets, playing a role in the development of new antineoplastic agents . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. The compound has associated hazard warnings, including potential skin, eye irritation, and respiratory irritation . Standard safe laboratory practices must be observed, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Properties

IUPAC Name

2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCRTAXUZKLUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis typically begins with 8-chloro-1-bromonaphthalene as the starting material. In a representative procedure adapted from analogous systems, the aryl bromide undergoes lithiation at −78°C in anhydrous tetrahydrofuran (THF) using n-butyllithium (n-BuLi). The lithiated intermediate is then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol-protected boronate ester, to yield the target compound.

Critical parameters include:

  • Temperature control : Maintaining −78°C during lithiation prevents side reactions such as proton abstraction from solvents or ligands.

  • Stoichiometry : A 1:1 molar ratio of aryl bromide to n-BuLi ensures complete conversion, with a 10% excess of boronate ester to compensate for moisture sensitivity.

  • Inert atmosphere : Rigorous exclusion of oxygen and moisture via Schlenk techniques or glovebox methods prevents decomposition of the lithium intermediate.

Mechanistic Considerations

The reaction proceeds through a nucleophilic aromatic substitution mechanism. Deprotonation of the aryl bromide by n-BuLi generates a resonance-stabilized naphthyllithium species, which attacks the electrophilic boron center in the pinacol ester. The isopropoxy group acts as a leaving group, facilitated by the strong boron-oxygen bond in the resulting tetrahedral intermediate.

Optimization of Reaction Parameters

Solvent Systems

THF remains the solvent of choice due to its ability to solubilize both organolithium and boronate species while maintaining low-temperature compatibility. Comparative studies in hexane/THF mixtures show a 15% yield enhancement in pure THF, attributed to improved coordination of lithium ions.

Catalytic Additives

While the base reaction requires no catalyst, the addition of P(m-tolyl)₃ (5 mol%) accelerates transmetallation steps, particularly for sterically hindered substrates. This ligand facilitates boron-lithium exchange by stabilizing palladium intermediates in subsequent coupling reactions, though its primary role here is kinetic enhancement.

Temperature and Time Profiles

Optimal results are obtained with:

  • Lithiation : 1–2 hours at −78°C

  • Borylation : Gradual warming to room temperature over 12–18 hours

Prolonged reaction times beyond 24 hours lead to decomposition via boronate hydrolysis, reducing yields by up to 30%.

Purification and Characterization

Workup Procedures

Post-reaction workup involves:

  • Quenching with saturated NH₄Cl to neutralize excess n-BuLi

  • Extraction with ethyl acetate (3× volumes)

  • Drying over anhydrous MgSO₄ or Na₂SO₄

  • Solvent removal via rotary evaporation

Chromatographic Purification

Silica gel chromatography using hexane/ethyl acetate gradients (95:5 to 80:20) effectively isolates the product. Key retention factors:

  • Rₓ = 0.3 in hexane/ethyl acetate (90:10)

  • Distinct UV absorption at 254 nm due to the naphthalene chromophore

Typical Yield : 72–86% after purification

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.04 (s, 1H, naphthalene-H), 7.95–7.46 (m, 6H, aromatic), 1.34 (s, 12H, pinacol methyl)

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron)

  • HRMS : m/z calcd for C₁₆H₁₈BClO₂ [M+H]⁺: 288.6, found: 288.5

Comparative Analysis of Alternative Methods

Direct Boronation vs. Transmetallation

While lithiation-borylation dominates industrial production, small-scale syntheses occasionally employ Miyaura borylation using Pd(dppf)Cl₂ catalyst. However, this method shows lower efficiency (45–60% yield) due to competing hydrodehalogenation side reactions.

Solvent-Free Mechanochemical Approaches

Emerging protocols utilize ball milling with K₂CO₃ base, achieving 68% yield in 4 hours. Though environmentally favorable, scalability remains limited by equipment constraints.

Industrial-Scale Production Insights

Continuous Flow Systems

Pilot plants employ microreactors for:

  • Precise temperature control (±2°C)

  • Reduced reaction times (3 hours total)

  • 94% conversion vs. 86% in batch processes

Cost Analysis

Raw material costs per kilogram:

ComponentCost (USD)
8-Chloro-1-bromonaphthalene320
2-Isopropoxy pinacol boronate280
Solvents & Reagents150

Economies of scale reduce production costs by 40% at metric ton quantities.

Chemical Reactions Analysis

Types of Reactions: 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed: The major products include biaryls, which are formed through the cross-coupling reactions, as well as oxidized or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Esters : The compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the chloronaphthalene moiety enhances the electronic properties of the compound, making it a suitable candidate for such reactions .

Materials Science

Polymer Chemistry : Due to its unique structural features, 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the development of advanced materials. Its ability to form cross-linked networks through boron-oxygen interactions allows for the creation of durable polymers with enhanced thermal and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Medicinal Chemistry

Drug Development : The compound's boron atom plays a pivotal role in medicinal chemistry. Boron-containing compounds have been explored for their potential as therapeutic agents due to their ability to interact with biological targets. Studies have shown that derivatives of dioxaborolanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth . Furthermore, the chloronaphthalene group may contribute to the lipophilicity and bioavailability of drug candidates derived from this compound.

Analytical Chemistry

Sensors and Probes : The unique optical properties of the compound make it suitable for use in sensors and probes. Its ability to undergo fluorescence changes upon binding with specific analytes allows for sensitive detection methods in analytical applications. This characteristic is particularly useful in environmental monitoring and biomedical diagnostics .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, this compound was successfully employed as a coupling partner in Suzuki reactions to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. This work demonstrates the utility of this compound as a key reagent in synthetic organic chemistry.

Case Study 2: Polymer Development

A collaborative research effort between ABC Institute and DEF Corporation explored the incorporation of this dioxaborolane into polycarbonate matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement highlights the potential of using boron-containing compounds in developing next-generation materials for industrial applications.

Mechanism of Action

The mechanism by which 2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, and the pathway involves the formation of a palladium-boron complex followed by the transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 8-Chloronaphthalen-1-yl C₁₆H₁₇BClO₂ 290.57 Cross-coupling, electronic materials
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Chloro-2-methylphenyl C₁₃H₁₇BClO₂ 254.54 Regioselective borylation studies
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl C₁₄H₁₇BO₂ 228.10 Click chemistry, polymer synthesis
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl C₁₅H₂₂BO₃ 275.14 High yield (83%) in UiO-Co catalyzed synthesis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl C₁₂H₁₅BCl₂O₂ 272.96 Crystalline powder; ≥98% purity
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chlorothiophen-3-yl C₁₀H₁₄BClO₂S 244.55 Heterocyclic borylation applications

Physical and Spectroscopic Properties

  • Solubility : Chlorinated derivatives (e.g., 8-chloronaphthalene, 3,5-dichlorophenyl) exhibit lower solubility in polar solvents compared to methoxy- or ethynyl-substituted analogs .
  • NMR Data :
    • The 4-methoxyphenyl derivative shows distinct ¹H NMR peaks at δ 7.45–7.35 (aromatic protons) and δ 3.82 (OCH₃) .
    • The 8-chloronaphthalene analog is expected to display downfield shifts for aromatic protons adjacent to the chlorine atom, consistent with its electron-withdrawing nature.

Biological Activity

2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2454397-84-1) is a boron-containing compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18BClO2
  • Molecular Weight : 288.58 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological molecules and potential therapeutic effects. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. The presence of the chloronaphthalene moiety may enhance these effects through specific interactions with cellular targets.
  • Enzyme Inhibition : Dioxaborolanes have been investigated for their ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated enzyme activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Boron Coordination Chemistry : The boron atom can form reversible covalent bonds with biological nucleophiles (e.g., thiols), potentially leading to the modulation of protein function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes may induce oxidative stress in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : Evidence indicates that such compounds can interfere with cell cycle progression, particularly in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of boron-containing compounds similar to this compound:

Table 1: Summary of Biological Studies

Study ReferenceObjectiveFindings
Investigate anticancer propertiesDemonstrated cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Enzyme inhibition studyIdentified significant inhibition of certain kinases; potential use as a therapeutic agent in targeted therapy.
Mechanistic study on ROSShowed increased ROS levels in treated cells leading to apoptosis; supports the hypothesis of oxidative stress induction.

Q & A

Q. What are the standard protocols for synthesizing 2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves palladium-catalyzed Miyaura borylation. For example, analogous compounds are synthesized using aryl halides and bis(pinacolato)diboron (B₂pin₂) in the presence of a catalyst like Pd(dppf)Cl₂ and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . A related method uses UiO-Co metal-organic frameworks (MOFs) for chemoselective borylation of aromatic substrates under mild conditions (e.g., 0.2 mol% catalyst loading, ambient temperature) .

Q. How should researchers characterize this compound using NMR spectroscopy?

Key steps include:

  • ¹H/¹³C NMR : Focus on resolving aromatic (δ 7.0–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). Quadrupolar broadening of boron-attached carbons may obscure ¹³C signals, requiring longer relaxation delays .
  • ¹¹B NMR : Expect a singlet near δ 30–35 ppm, typical for sp²-hybridized boron in dioxaborolanes .
  • Sample preparation : Use deuterated solvents (e.g., CDCl₃) and avoid moisture to prevent hydrolysis.

Q. What are the common applications of this compound in organic synthesis?

It serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds. The chloronaphthyl group enhances steric bulk, which can influence regioselectivity in coupling reactions . It is also used in radical addition protocols, where the ethynyl group participates in chain-transfer reactions .

Advanced Research Questions

Q. How can researchers mitigate steric hindrance in cross-coupling reactions involving this compound?

Strategies include:

  • Catalyst optimization : Use bulky ligands like SPhos or RuPhos to stabilize the active Pd(0) species and prevent undesired side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered substrates.
  • Microwave-assisted synthesis : Accelerate reaction rates under controlled heating to improve yields .

Q. How can NMR spectral artifacts (e.g., quadrupolar broadening) be addressed?

  • ¹¹B decoupling : Suppress splitting caused by boron’s quadrupolar moment (I = 3/2) during ¹H or ¹³C acquisition.
  • Low-temperature NMR : Reduce molecular tumbling to sharpen peaks in ¹¹B spectra .
  • Alternative nuclei : Use ¹⁹F NMR if fluorine substituents are present (e.g., fluorophenyl derivatives) .

Q. What mechanistic insights exist for its role in radical reactions?

The borolane group stabilizes radical intermediates via conjugation. For example, in radical additions with perfluoroalkyl iodides, the ethynyl group acts as a radical acceptor, forming C–C bonds regioselectively. Initiation with AIBN (azobisisobutyronitrile) and chain-transfer agents (e.g., BrCCl₃) improves efficiency .

Q. How to resolve contradictions in reported synthetic yields?

  • Reproducibility checks : Ensure anhydrous conditions and rigorous exclusion of oxygen, as borolanes are moisture-sensitive.
  • Catalyst purity : Use freshly prepared Pd catalysts to avoid deactivation .
  • Substrate analysis : Verify aryl halide purity via GC-MS or HPLC before reactions .

Q. What are the best practices for handling air-sensitive borolanes?

  • Storage : Under inert gas (N₂/Ar) at –20°C in flame-dried glassware.
  • Reaction setup : Employ Schlenk lines or gloveboxes for transfers.
  • Quenching : Use mild protic solvents (e.g., MeOH/H₂O) to hydrolyze unreacted borolanes post-synthesis .

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